- Synthesis of N-vinyl substituted indoles and their acid-catalyzed behaviorTetrahedron Letters, 2011, 52(17), 2062-2064,
Cas no 942-24-5 (Methyl indole-3-carboxylate)

Methyl indole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl indole-3-carboxylate
- methyl 1H-indole-3-carboxylate
- Methyl 3-indolecarboxylate
- 3-Methoxycarbonylindole
- 3-Carbomethoxyindole
- Methyl indolyl-3-carboxylate
- Indole-3-carboxylic Acid Methyl Ester
- [ "" ]
- 1H-Indole-3-carboxylic acid, methyl ester
- 1H-Indole-3-carboxylic acid methyl ester
- Indole-3-carboxylic acid, methyl ester
- QXAUTQFAWKKNLM-UHFFFAOYSA-N
- 3-carbomethoxy indole
- PubChem7506
- methylindole-3-carboxylate
- methyl indole 3-carboxylate
- 3-methoxycarbonyl-1H-indole
- KSC490C1F
- Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
- BCP00917
- Methyl indole-3-carboxylate, 99%
- 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
- CHEBI:65019
- BDBM50250885
- AMY23351
- HMS1661G01
- F2190-0648
- Z57164966
- Q27133581
- FT-0628332
- SCHEMBL1093530
- SDCCGMLS-0065824.P001
- DTXSID10343334
- I0491
- HY-79635
- A15922
- Methyl 1H-indole-3-carboxylate #
- Indole-3-carboxylicacidmethylester
- PB47482
- 942-24-5
- Indole-3-carboxylic acid methyl ester, 99%
- AKOS000579454
- METHYL INDOLE-3- CARBOXYLATE
- MFCD00189407
- CS-D1229
- CHEMBL2270066
- I-2505
- InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
- AB9732
- SY020043
- 7T-1502
- EN300-18395
- DA-75467
- Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
- STK397421
-
- MDL: MFCD00189407
- インチ: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
- InChIKey: QXAUTQFAWKKNLM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C(=CC=CC=2)NC=1)OC
- BRN: 142023
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063329
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 42.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1999 (rough estimate)
- ゆうかいてん: 148.0 to 152.0 deg-C
- ふってん: 306.47°C (rough estimate)
- フラッシュポイント: 154.4oC
- 屈折率: 1.5060 (estimate)
- すいようせい: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
- PSA: 42.09000
- LogP: 1.95450
- ようかいせい: 未確定
Methyl indole-3-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
Methyl indole-3-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl indole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18395-10.0g |
methyl 1H-indole-3-carboxylate |
942-24-5 | 95% | 10g |
$32.0 | 2023-05-02 | |
MedChemExpress | HY-79635-10mM*1 mL in DMSO |
Methyl indole-3-carboxylate |
942-24-5 | 99.89% | 10mM*1 mL in DMSO |
¥266 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0491-25g |
Methyl indole-3-carboxylate |
942-24-5 | 98.0%(GC) | 25g |
¥390.0 | 2022-05-30 | |
Chemenu | CM112210-500g |
methyl 1H-indole-3-carboxylate |
942-24-5 | 95%+ | 500g |
$173 | 2024-07-19 | |
TRC | M313520-10g |
Methyl indole-3-carboxylate |
942-24-5 | 10g |
$ 98.00 | 2023-09-07 | ||
Life Chemicals | F2190-0648-10g |
Methyl indole-3-carboxylate |
942-24-5 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 395307-25G |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 25G |
584.14 | 2021-05-17 | |
Fluorochem | 003455-100g |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 100g |
£27.00 | 2022-03-01 | |
Fluorochem | 003455-250g |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 250g |
£86.00 | 2022-03-01 | |
TRC | M313520-50g |
Methyl indole-3-carboxylate |
942-24-5 | 50g |
$184.00 | 2023-05-17 |
Methyl indole-3-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 9 h, 110 °C
- Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)sChemical Communications (Cambridge, 2017, 53(26), 3785-3788,
ごうせいかいろ 4
- Preparation method of novel indole compound with antibacterial property, China, , ,
ごうせいかいろ 5
- Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2Tetrahedron Letters, 2007, 48(1), 17-20,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
- Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivativesSynthesis, 2008, (6), 903-912,
ごうせいかいろ 10
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl TriethylborateOrganic Letters, 2016, 18(15), 3918-3921,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
ごうせいかいろ 14
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agentsPharmazie, 2017, 72(12), 707-713,
ごうせいかいろ 15
- Preparation of 3-carbomethoxyindole derivatives, Japan, , ,
ごうせいかいろ 16
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
- Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin EOrganic Letters, 2016, 18(24), 6504-6507,
ごうせいかいろ 17
- Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoestersKhimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50,
ごうせいかいろ 18
ごうせいかいろ 19
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materialsChemical Science, 2022, 13(23), 6865-6872,
ごうせいかいろ 20
- Methyl group at 1-position of stabilized indole as a protective groupHeterocycles, 1986, 24(10), 2791-2,
Methyl indole-3-carboxylate Raw materials
- Benzeneacetic acid, α-methylene-2-nitro-, methyl ester
- methyl 1H-indole-3-carboximidoate hydrochloride
- 1H-Indole-1,3-dicarboxylic acid, 3-methyl 1-(phenylmethyl) ester
- 3,3-Dimethyl 1,2-dihydro-3H-indole-3,3-dicarboxylate
- 1H-indole-3-carboxylic acid
- Indole
- Methyl indoline-3-carboxylate
- dimethyl 1H-indole-1,3-dicarboxylate
- Methyl 1-(1-methylethenyl)-1H-indole-3-carboxylate
- trichloroacetyl chloride
- 1H-Indole-3-carboxylic acid, 1-[(benzoyloxy)methyl]-, methyl ester
Methyl indole-3-carboxylate Preparation Products
Methyl indole-3-carboxylate 関連文献
-
Thomas B. Parsons,Cédric Ghellamallah,Louise Male,Neil Spencer,Richard S. Grainger Org. Biomol. Chem. 2011 9 5021
-
John W. Blunt,Brent R. Copp,Wan-Ping Hu,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2008 25 35
-
Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869
-
Takumi Abe,Yuka Takahashi,Yuki Matsubara,Koji Yamada Org. Chem. Front. 2017 4 2124
-
Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
-
Xin Chen,Yunyun Bian,Baichuan Mo,Peng Sun,Chunxia Chen,Jinsong Peng RSC Adv. 2020 10 24830
-
Ying-Ji Sun,Deng-Jie Zhao,Bo Song Analyst 2022 147 3360
-
Alessandro Sacchetti,Alessandra Silvani,Francesco G. Gatti,Giordano Lesma,Tullio Pilati,Beatrice Trucchi Org. Biomol. Chem. 2011 9 5515
-
Nicholas Vo?te,Douglas Philp,Alexandra M. Z. Slawin,Nicholas J. Westwood Org. Biomol. Chem. 2010 8 442
-
Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Chem. Commun. 2017 53 5117
Methyl indole-3-carboxylateに関する追加情報
Methyl indole-3-carboxylate (CAS No. 942-24-5): A Comprehensive Overview
Methyl indole-3-carboxylate, chemically identified by the CAS number 942-24-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the indole family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The structure of methyl indole-3-carboxylate consists of an indole ring substituted with a carboxylate group at the 3-position and a methyl ester at the 2-position, making it a versatile intermediate in synthetic chemistry.
The< strong>Methyl indole-3-carboxylate molecule has garnered considerable attention due to its potential role in drug development. Its indole core is a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological functions. Recent studies have highlighted its significance in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. The carboxylate and ester functional groups provide multiple sites for chemical modification, enabling the design of novel derivatives with enhanced pharmacological properties.
In the realm of medicinal chemistry, methyl indole-3-carboxylate serves as a crucial building block for the preparation of more complex therapeutic agents. Researchers have leveraged its structural features to develop molecules with improved solubility, bioavailability, and target specificity. For instance, derivatives of this compound have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The< strong>indole moiety, in particular, has been implicated in the modulation of neurotransmitter systems, making it an attractive scaffold for developing neuromodulatory drugs.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of methyl indole-3-carboxylate. Catalytic processes and green chemistry approaches have enabled more efficient and sustainable routes to its synthesis, reducing environmental impact while maintaining high yields. These innovations are particularly relevant in the context of large-scale drug production, where cost-effectiveness and ecological responsibility are paramount.
The pharmacological profile of methyl indole-3-carboxylate has been extensively studied in preclinical models. Initial research suggests that it may possess anti-inflammatory and analgesic properties, making it a candidate for treating chronic pain conditions. Additionally, its interaction with various biological targets has been investigated, revealing potential applications in cancer therapy and immunomodulation. The< strong>carboxylate group plays a pivotal role in these interactions by facilitating hydrogen bonding and ionic interactions with biological receptors.
In conclusion, methyl indole-3-carboxylate (CAS No. 942-24-5) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutic agents. As synthetic methods continue to evolve and our understanding of its pharmacology deepens, this compound is poised to play an even greater role in addressing some of the most pressing challenges in medicine today.
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